Cas no 144506-17-2 (2,3-Naphthalenedicarboxamide)

2,3-Naphthalenedicarboxamide structure
Nom du produit:2,3-Naphthalenedicarboxamide
2,3-Naphthalenedicarboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-rel-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-r
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-rel- (9CI)
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,trans-
- 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,trans-(?à)-
- Cannabisin B
- 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis(2-(4-hydroxyphenyl)ethyl)-, trans-(+/-)-
- 144506-17-2
- HY-N10419
- MBD34RU9GR
- AKOS040763582
- 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis(2-(4-hydroxyphenyl)ethyl)-, (1R,2S)-rel-
- CS-0528644
- C17906
- (1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
- Cannabisin-b
- Rel-(1R,2S)-1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis(2-(4-hydroxyphenyl)ethyl)-2,3-naphthalenedicarboxamide
- 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis(2-(4-hydroxyphenyl)ethyl)-, (1R,2S)-rel-
- UNII-MBD34RU9GR
- FS-8357
- DA-51568
- 2,3-Naphthalenedicarboxamide
-
- Piscine à noyau: InChI=1S/C35H34N2O7/c1-20-2-7-23(17-29(20)40)32-27-19-31(42)30(41)18-24(27)16-28(34(43)36-14-12-21-3-8-25(38)9-4-21)33(32)35(44)37-15-13-22-5-10-26(39)11-6-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m0/s1
- La clé Inchi: LSTBRXQCYZTIIX-LQJZCPKCSA-N
- Sourire: C1(CCNC(C2[C@H](C(NCCC3=CC=C(C=C3)O)=O)[C@@H](C3=CC(O)=C(C)C=C3)C3C(C=2)=CC(=C(C=3)O)O)=O)C=CC(=CC=1)O
Propriétés calculées
- Qualité précise: 596.21586598g/mol
- Masse isotopique unique: 596.21586598g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 8
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 44
- Nombre de liaisons rotatives: 9
- Complexité: 992
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.2
- Surface topologique des pôles: 180Ų
2,3-Naphthalenedicarboxamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6591-5 mg |
Cannabisin B |
144506-17-2 | 5mg |
¥4340.00 | 2022-04-26 | ||
PhytoLab | 86662-50mg |
Cannabisin B |
144506-17-2 | ≥ 90.0 % | 50mg |
€1755 | 2023-10-25 | |
PhytoLab | 86662-250mg |
Cannabisin B |
144506-17-2 | ≥ 90.0 % | 250mg |
€8287.5 | 2023-10-25 | |
TargetMol Chemicals | TN6591-1 ml * 10 mm |
Cannabisin B |
144506-17-2 | 1 ml * 10 mm |
¥ 2710 | 2024-07-20 | ||
ChemFaces | CFN95268-5mg |
Cannabisin B |
144506-17-2 | >=98% | 5mg |
$413 | 2023-09-19 | |
PhytoLab | 86662-500mg |
Cannabisin B |
144506-17-2 | ≥ 90.0 % | 500mg |
€15600 | 2023-10-25 | |
TargetMol Chemicals | TN6591-5mg |
Cannabisin B |
144506-17-2 | 5mg |
¥ 2350 | 2024-07-20 | ||
PhytoLab | 86662-1000mg |
Cannabisin B |
144506-17-2 | ≥ 90.0 % | 1000mg |
€29250 | 2023-10-25 | |
TargetMol Chemicals | TN6591-5 mg |
Cannabisin B |
144506-17-2 | 98% | 5mg |
¥ 2,350 | 2023-07-11 | |
TargetMol Chemicals | TN6591-1 mL * 10 mM (in DMSO) |
Cannabisin B |
144506-17-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2710 | 2023-09-15 |
2,3-Naphthalenedicarboxamide Littérature connexe
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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